5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr
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Overview
Description
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr is a complex organic compound with a unique structure that combines an indole core with a benzenesulfonyl vinyl group and a methylpyrrolidinylmethyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized with the benzenesulfonyl vinyl group and the methylpyrrolidinylmethyl substituent through a series of reactions including alkylation, sulfonylation, and vinylation. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound may be used in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules. The indole core may interact with various receptors or enzymes, modulating their activity. The methylpyrrolidinylmethyl substituent can influence the compound’s solubility, bioavailability, and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-(2-(Benzenesulfonyl)Vinyl)-1H-Indole: Lacks the methylpyrrolidinylmethyl substituent, which may affect its biological activity and solubility.
3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole: Does not have the benzenesulfonyl vinyl group, potentially altering its reactivity and interactions with biological targets.
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(S)-ylmethyl)-1H-Indole Hydr: The stereochemistry of the pyrrolidinylmethyl group is different, which can influence the compound’s biological activity and interactions.
Uniqueness
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr is unique due to its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3;1H/b13-11+;/t19-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMROSCOXMGJMKR-FIBBSPRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)/C=C/S(=O)(=O)C4=CC=CC=C4.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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